molecular formula C11H12BrF3O2 B15243510 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol

2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol

Cat. No.: B15243510
M. Wt: 313.11 g/mol
InChI Key: GZNGPZAGLPFCAE-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol is an organic compound with the molecular formula C10H11BrF3O2 It is a derivative of benzyl alcohol, where the benzyl group is substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol typically involves the bromination of 2-(trifluoromethyl)benzyl alcohol followed by a reaction with propane-1,3-diol. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s ability to bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl groups can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzyl alcohol
  • 2,2-Bis(bromomethyl)propane-1,3-diol
  • 2-Bromo-5-fluorobenzotrifluoride

Uniqueness

2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H12BrF3O2

Molecular Weight

313.11 g/mol

IUPAC Name

2-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]propane-1,3-diol

InChI

InChI=1S/C11H12BrF3O2/c12-10-2-1-9(11(13,14)15)4-8(10)3-7(5-16)6-17/h1-2,4,7,16-17H,3,5-6H2

InChI Key

GZNGPZAGLPFCAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(CO)CO)Br

Origin of Product

United States

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